molecular formula C10H16N4O B11892123 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

Cat. No.: B11892123
M. Wt: 208.26 g/mol
InChI Key: DBOQSQORACTPCZ-MQWKRIRWSA-N
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Description

2-Amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a chiral β-aminoamide derivative characterized by a pyrazine ring in its substituent. Propanamides, in general, are known for their versatility in medicinal chemistry, particularly as anticonvulsants, enzyme inhibitors, and ligands for receptor modulation .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide

InChI

InChI=1S/C10H16N4O/c1-7(11)10(15)14(3)8(2)9-6-12-4-5-13-9/h4-8H,11H2,1-3H3/t7?,8-/m0/s1

InChI Key

DBOQSQORACTPCZ-MQWKRIRWSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N(C)C(=O)C(C)N

Canonical SMILES

CC(C1=NC=CN=C1)N(C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can be achieved through a multi-step process. One common method involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride. This intermediate is then reacted with N-methyl-1-propanamine to yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide, with a focus on substituents, synthesis, physical properties, and biological activities:

Compound Name & Structure Synthesis Conditions Physical Properties Biological Activity/Application Reference
Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide) Multi-step synthesis involving aryl halide coupling and amidation. MW: 515.95; CAS: 701977-09-5 Cannabinoid-1 receptor antagonist; obesity treatment
(R)-N-Benzyl-3-(benzylamino)-2-((1S,2R,4R)-2-hydroxy-4-methylcyclohexyl)propanamide (21) 25°C, 20 hrs in anhydrous ethanol; 90% yield. White crystals; m.p. 185–195°C Not explicitly stated; β-aminoamide scaffold for CNS-targeting drugs
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (11) Reaction in dichloromethane with NaOH and butyric anhydride; 64.8% yield. Colorless solid; m.p. 81.3–88.3°C Potential neuroactivity (indole moiety)
3-[(5-Chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (4) Condensation reactions under standard amide coupling conditions. Data not provided Antioxidant and reducing power properties
Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-(1-methylethyl)-, (2S)- Multi-step synthesis with chiral resolution. MW: 255.74; CAS: 1354008-88-0 Likely nicotinic acetylcholine receptor modulation
2-[4-(2-Methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide Not detailed; likely via Friedel-Crafts acylation and subsequent amidation. Isomeric mixture (SR/RS) Pharmaceutical impurity; structural analog of NSAIDs

Key Observations:

Structural Features :

  • The pyrazine substituent in the target compound distinguishes it from analogs with pyridine (e.g., Taranabant , compound 4 ) or indole moieties (e.g., compound 11 ). Pyrazine’s electron-deficient aromatic system may enhance binding to enzymes or receptors compared to electron-rich indole.
  • Chirality : The (1S) configuration in the target compound aligns with the stereochemical complexity seen in compounds 21–23 and 32–33 , which exhibit varied melting points and yields depending on stereochemistry.

Synthesis: The target compound’s synthesis likely involves enantioselective amidation, similar to compound 11 and Taranabant . Reaction temperatures (e.g., 25–70°C) and solvents (ethanol, THF) influence yields and purity .

Physical Properties: Melting points for β-aminoamides range widely (81–253°C), correlating with substituent bulkiness and crystallinity. The pyrazine group may lower melting points compared to cyclohexyl derivatives (e.g., compound 21: m.p. 185–195°C ).

Biological Activity: Anticonvulsant Potential: Propanamides with aromatic substituents (e.g., indole, pyridine) disrupt neuronal sodium channels , suggesting the target compound may share this mechanism. Receptor Targeting: Taranabant’s CB1 antagonism and compound 4’s antioxidant activity highlight the scaffold’s adaptability. The pyrazine group could modulate affinity for kinases or GPCRs.

Research Findings and Structure-Activity Relationships (SAR)

Substituent Effects :

  • Aromatic Rings : Pyridine (Taranabant ) and indole (compound 11 ) enhance lipophilicity and CNS penetration. Pyrazine may improve solubility due to nitrogen atoms.
  • Chiral Centers : The (1S) configuration in the target compound and analogs (e.g., compounds 21–23 ) is critical for enantioselective interactions, as seen in the differing bioactivities of (R)- and (S)-phenylethyl derivatives.

Thermodynamic Stability :

  • Cyclohexyl derivatives (compounds 21, 32 ) exhibit higher melting points (185–253°C) than linear alkyl analogs, suggesting increased rigidity and crystallinity.

Biological Performance :

  • Antioxidant Activity : Compound 4’s pyridinyl-carbamoyl group confers free radical scavenging, likely via electron donation . Pyrazine’s electron-withdrawing nature may reduce this effect but enhance metal chelation.
  • Antibacterial Activity : Hydrazone derivatives (e.g., compound 7 ) inhibit bacterial growth, but this is less common in propanamides without hydrazine linkers.

Biological Activity

2-amino-N-methyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide is a synthetic organic compound characterized by its unique structural features, including an amide linkage and a pyrazine ring. With a molecular formula of C10H16N4O and a molecular weight of approximately 208.26 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

Structural Features

The structural configuration of this compound includes:

  • An amide group which is crucial for its interaction with biological targets.
  • A pyrazine ring , which may enhance its bioactivity through various mechanisms.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. Its biological activity is primarily determined by its interactions with specific enzymes and receptors, suggesting potential applications in drug discovery.

The compound's mechanism of action likely involves:

  • Binding to target proteins : This can modulate various biological pathways, affecting signal transduction and metabolic processes.
  • Inhibition of enzymes : Such interactions could lead to the disruption of cancer cell proliferation or microbial growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep-23.25

These findings suggest that similar structural motifs in this compound may confer comparable anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity, although specific IC50 values are yet to be published. Its structural features suggest potential interactions with microbial enzymes, which could inhibit growth.

Case Studies

A case study involving the synthesis and testing of related pyrazine derivatives revealed significant activity against various biological targets. The study emphasized the importance of functional group positioning in enhancing bioactivity:

  • Study on Pyrazole Derivatives :
    • Researchers synthesized several derivatives and assessed their cytotoxicity against human cancer cell lines.
    • Findings indicated that modifications to the pyrazine ring significantly impacted the compounds' effectiveness.
  • Mechanistic Studies :
    • Investigations into enzyme binding affinities revealed that certain modifications in the side chains could enhance binding, leading to increased inhibition of target enzymes involved in cancer progression.

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